
2-(2-Fluoro-5-methoxyphenyl)acetic acid
Descripción general
Descripción
Synthesis Analysis The synthesis of related fluorinated and methoxylated phenylacetic acids often involves multi-step reactions including amidation, etherification, and hydrolysis processes. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid illustrates a complex process involving starting materials like p-Methylaniline and chloroacetic chloride, leading to the target compound through a series of chemical transformations (Liu Ying-xiang, 2007). Such methodologies could be adapted for the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve the desired fluorinated and methoxylated phenylacetic acid derivative.
Molecular Structure Analysis The molecular structure of compounds similar to 2-(2-Fluoro-5-methoxyphenyl)acetic acid often features significant interactions that influence their crystalline arrangement and stability. For example, 2-Amino-2-(2-fluorophenyl)acetic acid showcases how the planar structure of the acetate anion with a fluorophenyl group attached can form hydrogen bonds in its crystal structure, demonstrating the structural implications of fluorination on molecular conformation and intermolecular interactions (J. Burns & E. Hagaman, 1993).
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry and Pharmaceutical Manufacturing .
Summary of the Application
“2-(2-Fluoro-5-methoxyphenyl)acetic acid” plays a critical role as an intermediate in the synthesis of various compounds. In the context of pharmaceutical manufacturing, derivatives of this compound serve as key intermediates.
Methods of Application or Experimental Procedures
The synthesis process for such intermediates often involves cross-coupling reactions and diazotization.
Results or Outcomes
A related compound, 2-Fluoro-4-bromobiphenyl, is a pivotal intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material.
Role in Cancer Treatment Research
Specific Scientific Field
This application is relevant to the field of Oncology .
Summary of the Application
The compound’s relevance extends to oncology, where fluorinated derivatives, such as those related to 5-fluorouracil (5-FU), have been explored for their therapeutic potential.
Methods of Application or Experimental Procedures
Fluorinated pyrimidines are critical in treating various cancers due to their ability to interfere with nucleic acid synthesis.
Results or Outcomes
Friedel-Crafts Alkylation of Hydronaphthalenes
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .
Methods of Application or Experimental Procedures
The Friedel-Crafts alkylation involves the electrophilic substitution of alkyl groups on aromatic rings .
Results or Outcomes
The outcome of this reaction is the formation of alkylated hydronaphthalenes .
Suzuki-Miyaura Cross-Coupling Reactions
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Methods of Application or Experimental Procedures
The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .
Results or Outcomes
The outcome of this reaction is the formation of biaryl or substituted styrene compounds .
Friedel-Crafts Alkylation of Hydronaphthalenes
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .
Methods of Application or Experimental Procedures
The Friedel-Crafts alkylation involves the electrophilic substitution of alkyl groups on aromatic rings .
Results or Outcomes
The outcome of this reaction is the formation of alkylated hydronaphthalenes .
Suzuki-Miyaura Cross-Coupling Reactions
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Methods of Application or Experimental Procedures
The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .
Results or Outcomes
The outcome of this reaction is the formation of biaryl or substituted styrene compounds .
Propiedades
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQPGAGVFVTCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610291 | |
| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-methoxyphenyl)acetic acid | |
CAS RN |
798563-50-5 | |
| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)
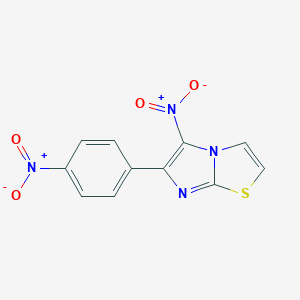
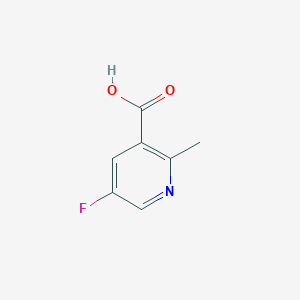
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)

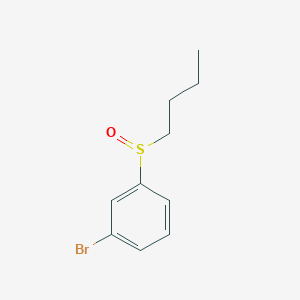
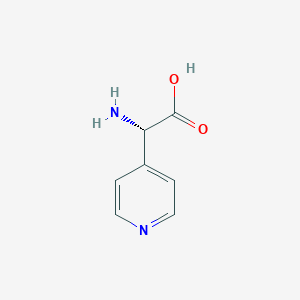
![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)
![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)
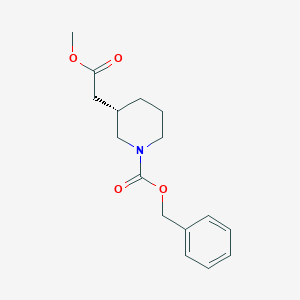


![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)